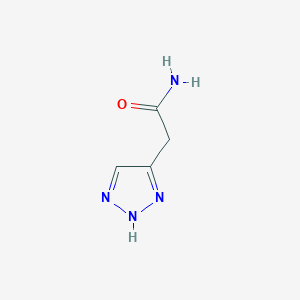

2-(2H-triazol-4-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

2-(2H-triazol-4-yl)acetamide |

InChI |

InChI=1S/C4H6N4O/c5-4(9)1-3-2-6-8-7-3/h2H,1H2,(H2,5,9)(H,6,7,8) |

InChI Key |

PFNOXNBSXVMIAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNN=C1CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2h Triazol 4 Yl Acetamide and Its Analogues

Conventional Synthetic Routes for Triazole-Acetamide Derivatives

Traditional methods for the synthesis of triazole-acetamide derivatives have long been established, primarily relying on cyclization and coupling reactions. These routes, while effective, often necessitate harsh reaction conditions and may result in mixtures of isomers.

Cyclization Reactions Involving Hydrazides and Acyl Derivatives

The construction of the 1,2,4-triazole (B32235) ring system is a cornerstone of conventional synthesis. One of the classical methods is the Einhorn–Brunner reaction, which involves the condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgresearchgate.net This reaction, though historically significant, can lead to regioselectivity challenges when asymmetrical imides are used. wikipedia.orgresearchgate.net A related and widely used method is the Pellizzari reaction, which synthesizes 1,2,4-triazole derivatives from the reaction of an amide and a hydrazide. researchgate.netscispace.com

A common strategy involves the initial formation of a carbohydrazide, which is then cyclized to form the triazole ring. For instance, an ester can be treated with hydrazine hydrate to yield the corresponding hydrazide. This intermediate can then be cyclized with various reagents to form the desired triazole. A subsequent step involves the attachment of the acetamide (B32628) side chain.

Coupling Reactions of Halogenated Acetamides with Triazole Precursors

A prevalent and straightforward conventional method for synthesizing triazole-acetamide derivatives is the N-alkylation of a pre-formed triazole ring with a halogenated acetamide. researchgate.net This approach is particularly useful for introducing the acetamide moiety onto the triazole core. Typically, a 1,2,4-triazole is treated with a 2-haloacetamide, such as 2-chloro-N-arylacetamide, in the presence of a base. ekb.egresearchgate.net

The regioselectivity of this alkylation can be a significant factor, as 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4) that can be alkylated. researchgate.net The reaction conditions, including the choice of base and solvent, can influence the ratio of the resulting N1 and N4 isomers. researchgate.net For example, using potassium carbonate as the base in a suitable solvent is a common practice for this transformation. ekb.eg

Table 1: Conventional Synthesis of Triazole-Acetamide Derivatives via Coupling Reaction

| Triazole Precursor | Halogenated Acetamide | Base | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) | 2-chloro-N-(o-tolyl)acetamide | K2CO3 | Dioxane | Excellent | ekb.eg |

| 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) | 2-chloro-N-(m-bromophenyl)acetamide | K2CO3 | Dioxane | Excellent | ekb.eg |

| 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) | 2-chloro-N-(benzyl)acetamide | K2CO3 | Dioxane | Excellent | ekb.eg |

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These modern approaches often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields compared to conventional routes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" for 1,2,3-Triazole-Acetamide Hybrids

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and has emerged as a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. bioclone.netnih.govalfa-chemistry.com This reaction involves the facile and highly regioselective cycloaddition of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govalfa-chemistry.com The resulting 1,2,3-triazole ring is a stable and versatile linker.

To synthesize 1,2,3-triazole-acetamide hybrids, this methodology typically involves the reaction of an azidoacetamide with a terminal alkyne or vice versa. The reaction is known for its high efficiency, mild reaction conditions (often proceeding in aqueous media), and broad functional group tolerance. bioclone.net

Table 2: Synthesis of 1,2,3-Triazole-Acetamide Derivatives via CuAAC

| Azide Component | Alkyne Component | Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Benzyl azide | Phenylacetylene | Cu(I) | Various | High regioselectivity for 1,4-isomer | nih.gov |

| Organic azides | Terminal alkynes | Copper nanoclusters | Not specified | No additional base or reducing agent needed | researchgate.net |

| 2-Azido-N-aryl acetamides | Various terminal alkynes | Not specified | Not specified | Synthesis of push-pull chromophores | researchgate.net |

Ultrasound-Assisted Synthesis Protocols

The application of ultrasound irradiation in organic synthesis has gained significant traction as a green chemistry tool. Sonochemistry can dramatically accelerate reaction rates, improve yields, and reduce the need for harsh conditions. nih.govnih.govresearchgate.net In the context of triazole-acetamide synthesis, ultrasound has been successfully employed to promote the coupling of triazole precursors with halogenated acetamides. nih.govnih.govresearchgate.net

A notable advantage of ultrasound-assisted synthesis is the significant reduction in reaction time compared to conventional heating methods. For instance, the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives has been achieved in 40-80 minutes with good to excellent yields (75-89%) under ultrasound irradiation, whereas the conventional method required 16-26 hours to afford low to moderate yields (60-75%). nih.gov

Table 3: Comparison of Conventional and Ultrasound-Assisted Synthesis of N-substituted 1,2,4-triazole acetamide derivatives

| Method | Reaction Time | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Conventional | 16–26 h | 60–75 | Room Temperature | nih.gov |

| Ultrasound-Assisted | 40–80 min | 75–89 | 45–55 | nih.gov |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. bit.edu.cnmdpi.comorientjchem.org MCRs are particularly valuable for generating molecular diversity and have been applied to the synthesis of various triazole derivatives. orientjchem.org

One-pot three-component reactions can be designed to assemble the triazole-acetamide scaffold in a single step. For example, a reaction involving an aldehyde, an amine, and an isocyanide (Ugi reaction), where one of the components contains a pre-installed azide or alkyne functionality, can be followed by an intramolecular cycloaddition to form a fused triazole system. mdpi.com Another approach involves the in-situ generation of an organic azide from an alkyl halide and sodium azide, which then reacts with a terminal alkyne in a one-pot, three-component click reaction. orientjchem.org This strategy avoids the isolation of potentially unstable azide intermediates.

Strategies for Functionalization and Derivatization of the 2-(2H-triazol-4-yl)acetamide Core

The 2-(2H-1,2,3-triazol-4-yl)acetamide scaffold serves as a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. nih.gov Derivatization strategies primarily target three key positions: the amide nitrogen, the triazole ring, and the methylene (B1212753) bridge connecting the two moieties. These modifications are instrumental in exploring the chemical space around the core structure. researchgate.net

Modification of the Amide Moiety (N-Substitution)

A prevalent strategy for derivatization involves the substitution of the amide nitrogen. This approach allows for the incorporation of various aryl, heteroaryl, and alkyl groups, significantly altering the properties of the parent molecule. A common synthetic route to achieve N-substitution involves a two-step process starting from corresponding anilines or amines. The initial step is a chloroacetylation using chloroacetyl chloride, followed by a nucleophilic substitution with sodium azide to form 2-azido-N-substituted acetamides. nih.gov These intermediates can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable alkyne to yield the desired N-substituted 2-(1H-1,2,3-triazol-1-yl)acetamide derivatives. nih.gov

One-pot, three-component click reactions have also been developed for the efficient synthesis of these derivatives. For instance, the reaction of an alkyne, a substituted 2-chloro-N-phenylacetamide, and sodium azide in the presence of a copper catalyst can directly yield the N-phenylacetamide-incorporated 1,2,3-triazole. nih.gov Another approach involves the S-alkylation of triazole-thiols with 2-chloro-N-arylacetamides under phase transfer catalysis (PTC) conditions, which has been demonstrated for 1,2,4-triazole systems. ekb.eg

The scope of this derivatization is broad, with various substituted anilines being successfully incorporated. nih.govnih.gov

| Alkyne Precursor | 2-Azido-N-Aryl Acetamide Precursor | Catalyst/Solvent | Resulting Derivative | Yield |

|---|---|---|---|---|

| (prop-2-yn-1-yloxy)benzene | 2-azido-N-phenylacetamide | Cu(OAc)₂·H₂O / [Et₃NH][OAc] | 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | 91% |

| 1-chloro-4-(prop-2-yn-1-yloxy)benzene | 2-azido-N-(4-fluorophenyl)acetamide | Cu(OAc)₂·H₂O / [Et₃NH][OAc] | 2-(4-((4-chlorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)acetamide | 94% |

| 1-methyl-4-(prop-2-yn-1-yloxy)benzene | 2-azido-N-(p-tolyl)acetamide | Cu(OAc)₂·H₂O / [Et₃NH][OAc] | 2-(4-((4-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | 92% |

Functionalization of the Triazole Ring

The 1,2,3-triazole ring itself is a key site for functionalization. The most common method for the synthesis of the core 1,4-disubstituted triazole ring is the CuAAC, or "click chemistry," which joins an azide and a terminal alkyne. chemijournal.comarabjchem.org This reaction's high efficiency and selectivity allow for the pre-functionalization of either the azide or alkyne component, thereby introducing desired substituents at the 1- and 4-positions of the triazole ring. researchgate.net

For instance, starting with a functionalized alkyne, such as propargyl alcohol, and reacting it with a substituted azide builds a triazole ring with a hydroxymethyl group at the 4-position. arabjchem.org This hydroxyl group can serve as a handle for further derivatization. Similarly, using a pre-functionalized azide allows for the introduction of substituents at the N-1 position of the triazole ring.

Further elaboration of the triazole core can lead to the formation of more complex heterocyclic systems. Research has shown that triazole-containing chalcones can be synthesized and subsequently reacted with reagents like thiosemicarbazide to form pyrazoline rings attached to the triazole. nih.govmdpi.com These pyrazoline intermediates can then be used to construct novel thiazole-triazole hybrid systems. nih.govmdpi.com

| Triazole-Pyrazoline-Thioamide Intermediate | Reagent | Conditions | Resulting Fused Heterocycle | Yield |

|---|---|---|---|---|

| 5-(4-methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | ethyl 2-chloro-3-oxobutanoate | EtOH, Et₃N, Reflux | ethyl 2-(5-(4-methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate | 77% |

| 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 2-bromoacetylbenzofuran | EtOH, Et₃N, Reflux | 4-(benzofuran-2-yl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | 90% |

Triazole as an Amide Bond Bioisostere

A key strategy in medicinal chemistry involves replacing labile chemical bonds with more stable surrogates that retain key physicochemical properties. nih.gov The 1,4-disubstituted 1,2,3-triazole ring is recognized as an excellent bioisostere for the trans-amide bond. chimia.chnih.gov It mimics several features of the amide bond, including planarity, dipole moment, and the ability to participate in hydrogen bonding, while offering superior metabolic stability due to its resistance to enzymatic cleavage by proteases. nih.govchimia.ch

This bioisosteric replacement strategy can be applied to derivatize the this compound core by conceptualizing the triazole itself as a replacement for an amide bond within a larger peptide-like structure. Synthetic methods to achieve this often rely on the CuAAC to link peptide fragments functionalized with azides and alkynes. chimia.ch For example, chiral α-azido acids can be readily synthesized from corresponding amino acids and coupled with alkyne-containing fragments to incorporate the triazole moiety into a peptide backbone. nih.gov This approach effectively functionalizes the core structure by embedding it within a larger peptidomimetic framework.

Structural Characterization and Analytical Methods for 2 2h Triazol 4 Yl Acetamide Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular architecture of triazole-acetamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including 2-(2H-triazol-4-yl)acetamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. arabjchem.orgnih.gov

In ¹H NMR spectra, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, the proton on the triazole ring typically appears as a distinct singlet in the downfield region. The methylene (B1212753) (-CH₂) protons of the acetamide (B32628) group also present a characteristic singlet, while the amide (-NH) proton signal can vary in position and is often observed as a broad singlet. su.edu.lynih.gov Protons on aromatic substituents attached to the core structure resonate in the aromatic region of the spectrum. su.edu.lyresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the acetamide group is readily identified by its characteristic downfield chemical shift, typically above 160 ppm. nih.govresearchgate.net The carbon atoms of the triazole ring and any attached aromatic rings also show distinct signals in the aromatic region of the spectrum. arabjchem.orgnih.gov

The following table summarizes typical chemical shift ranges for key structural motifs in this compound derivatives based on reported data. arabjchem.orgsu.edu.lynih.gov

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Triazole-H | 7.8 - 8.8 | 120 - 150 |

| Acetamide -CH₂- | 3.6 - 5.3 | 32 - 58 |

| Acetamide -NH- | 8.3 - 11.1 | - |

| Acetamide C=O | - | 161 - 171 |

| Aromatic-H | 6.6 - 8.6 | 113 - 159 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum provides clear evidence for the key functional groups. rasayanjournal.co.in

The most prominent absorption bands include a strong peak corresponding to the carbonyl (C=O) stretching of the amide group, typically found in the range of 1660-1680 cm⁻¹. nih.govnih.gov The N-H stretching vibration of the amide group is also characteristic, appearing as a sharp peak around 3240-3380 cm⁻¹. su.edu.lynih.gov Other notable absorptions include C-H stretching from aliphatic and aromatic groups, C=C and C=N stretching within the aromatic and triazole rings, and N=N stretching of the triazole ring. nih.govresearchgate.net

Key IR absorption bands for triazole-acetamide derivatives are summarized in the table below. su.edu.lynih.govnih.gov

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3240 - 3380 |

| C-H (Aromatic) | Stretching | 3050 - 3135 |

| C-H (Aliphatic) | Stretching | 2825 - 2991 |

| C=O (Amide) | Stretching | 1660 - 1680 |

| C=N / C=C (Ring) | Stretching | 1440 - 1625 |

| N=N (Triazole) | Stretching | ~1540 - 1580 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. rasayanjournal.co.innih.gov For triazole-acetamide derivatives, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. nih.govwustl.edumdpi.com In the mass spectra of these compounds, a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular weight. nih.govrsc.org

The fragmentation patterns are highly dependent on the specific substituents on the triazole-acetamide core. rsc.org Common fragmentation pathways involve the cleavage of the triazole ring, often with the loss of a nitrogen molecule (N₂), or cleavage of the acetamide side chain. rsc.org For example, cleavage can result in fragment ions corresponding to the triazole moiety or the substituted acetamide portion of the molecule. su.edu.lyrsc.org

| Ion Type | Description | Common Observation |

| [M+H]⁺ / M⁺ | Protonated Molecule / Molecular Ion | Confirms molecular weight |

| [M-N₂]⁺ | Loss of nitrogen from triazole ring | Characteristic fragmentation |

| [RCN]⁺, [RCN₂]⁺ | Fragments from triazole ring cleavage | Provides structural clues |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of the synthesized compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of chemical reactions and to establish the purity of the final products. rasayanjournal.co.innih.gov In the synthesis of this compound derivatives, TLC is employed to track the consumption of starting materials and the formation of the product. su.edu.lynih.gov The purity of the isolated compound can be inferred by the presence of a single spot on the TLC plate when visualized, typically under UV light. nih.gov

Elemental Analysis for Compositional Confirmation

Elemental analysis provides the percentage composition of elements (primarily Carbon, Hydrogen, and Nitrogen) in a compound. This technique is fundamental for confirming that the synthesized compound has the expected empirical and molecular formula. rsc.org The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed chemical formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. su.edu.lynih.gov

The table below shows an example of how elemental analysis data is presented to confirm the composition of a derivative. nih.gov

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| (E)-N-Benzyl-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | C₂₉H₂₅N₅O₂ | C, 73.25; H, 5.30; N, 14.73 | C, 73.61; H, 5.51; N, 14.50 |

| (E)-N-Phenyl-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | C₂₈H₂₃N₅O₂ | C, 72.87; H, 5.02; N, 15.17 | C, 72.60; H, 5.25; N, 15.34 |

| (E)-N-(2,4-Dichlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | C₂₈H₂₁Cl₂N₅O₂ | C, 63.41; H, 3.99; N, 13.20 | C, 63.22; H, 4.28; N, 13.47 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. In the study of this compound and its derivatives, this technique is crucial for confirming molecular geometry, understanding packing arrangements in the solid state, and unequivocally establishing the absolute stereochemistry of chiral analogues.

Similarly, the crystal structure of 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, which contains a 1,2,4-triazole (B32235) moiety, demonstrates the planarity of the heterocyclic rings. researchgate.net The dihedral angles between the triazole, oxadiazole, and benzene (B151609) rings are crucial in defining the molecule's three-dimensional shape. researchgate.net The crystal packing in this instance is stabilized by weak intermolecular C—H⋯N hydrogen bonds, which organize the molecules into zigzag chains. researchgate.net

Detailed crystallographic data for a complex of a closely related ligand, N-(1H-1,2,4-triazol-yl) acetamide, with Zinc (II) chloride has also been reported. fdu.uz In the complex, [Zn(L)2(H2O)2]Cl2, the ligand coordinates to the central zinc atom through a nitrogen atom of the triazole ring and the oxygen atom of the acetamide group, forming a six-membered chelate ring. fdu.uz This coordination demonstrates the potential binding modes of this compound in metallo-organic frameworks or biological systems. The bond lengths within the coordinated ligand, such as Zn1-N3 (1.937 Å) and Zn1-O1 (2.024 Å), provide precise measurements of the metal-ligand interactions. fdu.uz

The determination of absolute stereochemistry is a critical application of X-ray crystallography for chiral derivatives of this compound. When a chiral compound is crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters. This is particularly important in pharmaceutical development, where the biological activity of enantiomers can differ significantly.

The following tables summarize key crystallographic data for related triazole acetamide derivatives, illustrating the type of detailed structural information that can be obtained through X-ray diffraction studies.

Table 1: Crystallographic Data for 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5923 (7) |

| b (Å) | 30.438 (4) |

| c (Å) | 9.6112 (10) |

| β (°) | 115.595 (6) |

| Volume (ų) | 1475.5 (3) |

| Z | 4 |

Table 2: Crystallographic Data for 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂N₅O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3130 (13) |

| b (Å) | 25.231 (4) |

| c (Å) | 8.4269 (15) |

| β (°) | 97.217 (3) |

| Volume (ų) | 1542.5 (5) |

| Z | 4 |

Table 3: Selected Bond Lengths and Angles for [Zn(N-(1H-1,2,4-triazol-yl) acetamide)2(H2O)2]Cl2 fdu.uz

| Bond/Angle | Value |

| Zn1-N3 (Å) | 1.937 |

| Zn1-O1 (Å) | 2.024 |

| Zn1-O2 (Å) | 2.40 |

| N3-Zn1-N4 (°) | 91.32 (19) |

| N3-Zn1-N3 (°) | 180.0 |

| O1-Zn1-O1 (°) | 180.0 |

| N4-Zn1-N4 (°) | 180.0 |

Chemical Reactivity and Transformation Studies of 2 2h Triazol 4 Yl Acetamide

Reactivity of the Triazole Ring

The 1,2,3-triazole ring is a robust heterocyclic system, known for its significant aromatic stability and general inertness to many common reaction conditions. mdpi.com This stability makes it a valuable component in the design of complex molecules, as it can endure various synthetic steps without degradation. mdpi.comnih.gov The parent NH-1,2,3-triazole exists as a mixture of 1H and 2H tautomers in solution. nih.gov The specific isomer, in this case, the 2H-triazole, influences the electronic properties and reactivity of the ring.

While the triazole ring itself is generally stable, it can serve as a core for the synthesis of more complex, fused heterocyclic systems. For instance, derivatives of 1,2,3-triazole can be functionalized with reactive groups, such as bromoacetyl moieties, which can then undergo further reactions like cyclization with thioamides to form thiazole (B1198619) rings. nih.gov In such cases, the triazole ring acts as a stable anchor for the construction of adjacent heterocyclic structures. nih.gov

The synthesis of 1,2,3-triazoles, often via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is a cornerstone of click chemistry and provides a primary route to this heterocyclic system. nih.govfrontiersin.org Once formed, the triazole ring's reactivity is often focused on its substituents rather than the ring itself.

Table 1: Summary of Reactions Involving the 1,2,3-Triazole Ring System

| Reaction Type | Description |

|---|---|

| Cycloaddition | The triazole ring is most famously formed via the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) (CuAAC). nih.govfrontiersin.org |

| N-Alkylation | The nitrogen atoms of an unsubstituted triazole ring can be alkylated. The reaction conditions can selectively determine whether the N-1 or N-2 isomer is formed. nih.gov |

| Derivatization of Substituents | Substituents on the triazole ring can be chemically modified. For example, a ketone group attached to the triazole can be converted into a chalcone, which is then used to build other heterocyclic rings like pyrazolines. nih.gov |

| Formation of Fused Systems | Triazole derivatives can be used as building blocks to synthesize more complex structures, such as 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. nih.gov |

Transformations Involving the Acetamide (B32628) Moiety

One common transformation is the reaction of the alpha-carbon (the CH₂ group adjacent to the carbonyl). For example, in related syntheses, α-haloacetamides are frequently used as electrophiles. The halogen is displaced by a nucleophile, such as the nitrogen atom of a triazole, to form the C-N bond, illustrating the reactivity of this position. su.edu.ly This suggests that the methylene (B1212753) protons in 2-(2H-triazol-4-yl)acetamide could be susceptible to deprotonation and subsequent functionalization under appropriate basic conditions.

The amide group itself can undergo several characteristic reactions:

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-(2H-1,2,3-triazol-4-yl)acetic acid, typically under acidic or basic conditions.

Reduction: The carbonyl group of the amide can be reduced to a methylene group to yield the corresponding amine, 2-(2H-1,2,3-triazol-4-yl)ethanamine.

Dehydration: Treatment with a dehydrating agent can convert the primary amide into a nitrile, 2-(2H-1,2,3-triazol-4-yl)acetonitrile.

N-Substitution: The synthesis of N-substituted acetamide derivatives, such as quinazolinone-1,2,3-triazole-acetamide conjugates, demonstrates that the acetamide nitrogen can be part of a more complex structure, typically formed by coupling a triazole-acetic acid precursor with a desired amine. nih.gov

Table 2: Potential Transformations of the Acetamide Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Ethylamine |

| Dehydration | Dehydrating agents (e.g., SOCl₂, P₂O₅) | Acetonitrile |

| N-Alkylation/Acylation | Alkyl/acyl halide with base | N-Substituted Amide |

| Alpha-Halogenation | Halogenating agent (e.g., NBS) | α-Haloacetamide |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a critical consideration in the chemistry of 1,2,3-triazoles, particularly in reactions involving the ring nitrogen atoms. nih.gov The synthesis of substituted 1,2,3-triazoles can lead to different regioisomers, namely the 1H (N-1 substituted) and 2H (N-2 substituted) products. nih.gov

Studies on the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones have shown that the reaction conditions can be tuned to selectively produce either the N-1 or N-2 isomer. nih.gov This provides a method for controlling the regiochemical outcome of N-substitution on the triazole ring. nih.gov For instance, performing the reaction neat (without solvent) tends to favor the formation of 1H-1,2,3-triazolyl-ketones, while using a catalytic amount of base in an aprotic solvent selectively yields the 2H-regioisomers. nih.gov This control is fundamental for the synthesis of a specific isomer like this compound.

Table 3: Conditions for Regioselective N-Substitution of 1,2,3-Triazole

| Condition | Favored Isomer | Example Reaction | Reference |

|---|---|---|---|

| Neat (Solvent-free) | 1H-substituted | Michael addition of 1,2,3-triazole to enones | nih.gov |

| Catalytic Base in Aprotic Solvent | 2H-substituted | Michael addition of 1,2,3-triazole to enones | nih.gov |

Stereoselectivity becomes relevant when a derivatization reaction creates a new chiral center. In the case of this compound, reactions at the methylene carbon of the acetamide moiety could generate a stereocenter. The stereochemical outcome of such a reaction would be dependent on the specific reagents, catalysts, and conditions employed. The use of chiral derivatization reagents or catalysts would be necessary to achieve stereocontrol and selectively produce one enantiomer over the other. dntb.gov.ua

Computational and Theoretical Investigations of 2 2h Triazol 4 Yl Acetamide Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a potential drug molecule, or ligand, binds to a specific region of a biological target, typically a protein or enzyme. For analogues of 2-(2H-triazol-4-yl)acetamide, docking studies have been instrumental in elucidating their binding modes and affinities for various therapeutic targets.

Research has shown that triazole-based acetamide (B32628) derivatives can effectively fit into the active sites of several key enzymes and receptors implicated in a range of diseases. For instance, structural hybrids of 1,2,4-triazole (B32235) and acetamide have been docked against cancer-related targets such as c-kit tyrosine kinase and protein kinase B. researcher.lifenih.govnih.gov These simulations revealed excellent binding affinities, with specific analogues demonstrating strong interactions within the kinase active sites. researcher.lifenih.govnih.gov Similarly, quinazoline-(3H)-one-1,2,3-triazole-acetamide derivatives were investigated as potential antihypertensive agents by docking them against the Cav 1.2 calcium channel, showing favorable binding interactions. researchgate.net

The primary forces driving these interactions often include hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or arene-cation interactions. nih.govijmtlm.org For example, docking studies of triazole analogues against aromatase, a key enzyme in breast cancer, identified crucial hydrogen bonds with residues like Met 374 and Arg 115. nih.gov The acetamide moiety itself frequently participates in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), thereby anchoring the ligand within the target's binding pocket.

| Target Protein | Analogue Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| c-kit Tyrosine Kinase | 1,2,4-Triazole-coupled acetamide (7f) | -176.749 | Not specified |

| Protein Kinase B | 1,2,4-Triazole-coupled acetamide (7f) | -170.066 | Not specified |

| Calcium Channel Cav 1.2 | Quinazoline-1,2,3-triazole-acetamide | -7.5 to -8.1 | GLU 363, GLU 706, GLU 1135 |

| Aromatase | 4-substituted-1,2,3-triazole | Not specified | Met 374, Arg 115 |

| Rho6 Protein | Thiazole-Triazole Conjugate (5b) | -9.2 | Arg96, Ser95 |

Pharmacophore Modeling for Drug Discovery and Lead Identification

Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govtandfonline.comresearchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. For this compound analogues, this approach has been pivotal in designing new compounds with enhanced potency and selectivity. tandfonline.comarabjchem.orgresearchgate.net

The 1,2,3-triazole ring system is recognized for its unique structural properties that make it a valuable component in drug design, acting as a pharmacophore, a bioisostere, or a stable linker. nih.govtandfonline.comresearchgate.net Studies on various triazole derivatives have led to the development of specific pharmacophore models. For example, a model for aromatase inhibitors based on a letrozole (B1683767) scaffold was used to design over 100 new triazole analogues, with several showing promising inhibitory activity. nih.gov

A key advantage of pharmacophore modeling is its utility in virtual screening, where large databases of chemical compounds can be rapidly searched to find molecules that match the pharmacophoric hypothesis. This allows for the efficient identification of novel scaffolds or lead compounds for further development. The models can also be integrated with other computational methods, such as 3D-QSAR, to create a more comprehensive understanding of structure-activity relationships. For instance, a 3D-QSAR model for cyclooxygenase-2 (COX-2) inhibitors was developed from a pharmacophore hypothesis (AADRRR_2), which successfully distinguished between active and inactive 1,2,4-triazole-bearing compounds. nih.gov This synergy helps refine lead structures to maximize their interaction with the biological target.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arabjchem.orgresearchgate.net In the context of this compound analogues, DFT calculations provide critical insights into molecular geometry, electronic distribution, and chemical reactivity, which are fundamental to understanding their biological activity. arabjchem.orgnih.gov

A primary application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical stability and reactivity. acs.org A smaller energy gap generally implies higher reactivity.

DFT studies on triazole and acetamide derivatives have been used to optimize their three-dimensional structures and calculate various quantum chemical parameters. arabjchem.orgnih.govacs.org These parameters, including electronegativity, global hardness, and softness, help to explain the outcomes of experimental findings and molecular docking simulations. acs.org For example, DFT calculations were used to support the anticancer activity of novel 1,2,4-triazole-1,2,3-triazole conjugates by correlating their electronic properties with their observed potency. acs.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, is also valuable as it visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions. arabjchem.org

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol (TTM) | -6.533 | -0.871 | 5.662 |

| TTM-Co(II) Complex | -5.741 | -2.122 | 3.619 |

| TTM-Ni(II) Complex | -5.714 | -2.149 | 3.565 |

| TTM-Cu(II) Complex | -5.687 | -2.421 | 3.266 |

| TTM-Zn(II) Complex | -5.768 | -1.986 | 3.782 |

Data derived from DFT calculations on a triazole analogue and its metal complexes, illustrating how coordination affects electronic properties. arabjchem.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Excluding Clinical Efficacy and Safety Data)

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used in the early stages of drug discovery to computationally estimate these properties, helping to identify and eliminate compounds that are likely to fail later in development due to poor ADMET profiles. For analogues of this compound, these predictions are essential for assessing their drug-likeness.

Various software platforms, such as SwissADME and pkCSM, are widely used to calculate a range of physicochemical and pharmacokinetic parameters. researchgate.netpensoft.netidaampublications.inimist.ma A key component of this analysis is the evaluation of Lipinski's Rule of Five, which provides a guideline for oral bioavailability. pensoft.net The rule states that an orally active drug generally has a molecular weight under 500 g/mol , a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. idaampublications.in

Studies on various triazole derivatives have shown that many analogues exhibit promising ADMET profiles. chemrxiv.orgidaampublications.innih.gov For example, in silico analysis of triazole–naphthalene derivatives designed as inhibitors for Alzheimer's disease showed high gastrointestinal (GI) absorption and favorable CNS penetration. chemrxiv.org Similarly, predictions for stilbene-linked 1,2,3-triazoles and other triazole-based compounds have been performed to evaluate properties like water solubility, GI absorption, and blood-brain barrier (BBB) permeation. idaampublications.innih.gov The "BOILED-Egg" model is a popular graphical method used to quickly assess a compound's potential for passive GI absorption and brain penetration based on its lipophilicity and polarity. imist.ma These predictive models allow researchers to prioritize compounds with a higher probability of success for further experimental testing.

| Property | Description | Favorable Range for Drug-Likeness |

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| H-Bond Donors | Number of hydrogen atoms attached to electronegative atoms (N, O). | ≤ 5 |

| H-Bond Acceptors | Number of electronegative atoms (N, O). | ≤ 10 |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |

| BBB Permeant | Prediction of the ability to cross the blood-brain barrier. | Yes/No (depends on target) |

| TPSA | Topological Polar Surface Area; related to drug transport properties. | < 140 Ų |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds and guide the design of more effective analogues.

Both 2D-QSAR and 3D-QSAR methods have been applied to derivatives containing the triazole acetamide scaffold. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of molecules, such as their steric and electrostatic fields.

For instance, a 3D-QSAR study was conducted on a series of substituted 1,2,4-triazole derivatives with anticancer activity using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.govresearchgate.net The resulting model showed a strong correlation between the structural features and biological activity, highlighting the importance of specific steric and electrostatic fields for potency. nih.govresearchgate.net Another study on novel 1,2,3-triazole compounds with sulfa groups used the Topomer CoMFA method to build a predictive model for anti-leukemia activity. benthamdirect.com

The statistical robustness of a QSAR model is critical and is typically evaluated using parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). nih.govbenthamdirect.comnih.gov A statistically significant model not only explains the activity of the training set compounds but can also accurately predict the activity of new, untested compounds. nih.govresearchgate.net These models provide visual contour maps that indicate where modifications to the molecular structure—such as adding bulky groups or electron-withdrawing/donating substituents—are likely to increase or decrease biological activity. researchgate.net

| QSAR Model | Compound Series | r² | q² | pred_r² | Application |

| kNN-MFA | 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | 0.8713 | 0.2129 | 0.8417 | Anticancer Activity |

| Topomer CoMFA | 1,2,3-Triazole-sulfa hybrids | 0.754 | 0.545 | 0.930 | Anti-Leukemia Activity |

| CoMFA | Menthol-derived 1,2,4-triazole-thioethers | 0.991 | 0.514 | Not Reported | Antifungal Activity |

| Atom-based 3D-QSAR | 1,2,4-Triazole bearing COX-2 inhibitors | Not Reported | 0.52 | 0.88 | Anti-inflammatory Activity |

Exploration of Biological Activities and Mechanistic Studies in Vitro and Pre Clinical

Anticancer and Antiproliferative Activities

Derivatives of the triazole acetamide (B32628) scaffold have demonstrated significant potential as anticancer agents. Their activity has been observed across a variety of cancer cell lines, operating through multiple mechanisms including direct cytotoxicity, induction of programmed cell death (apoptosis), and interference with key cellular signaling pathways that are critical for cancer cell proliferation and survival.

The cytotoxic effects of various triazole acetamide derivatives have been evaluated against a panel of human cancer cell lines. Notably, these compounds have shown potent antiproliferative activity against liver cancer (HepG2), breast cancer (MCF-7), and lung cancer (A549) cells.

In one study, a series of N-arylated 5-aryl-1,2,4-triazole-coupled acetamide scaffolds were synthesized and evaluated for their anti-liver carcinoma effects against the HepG2 cell line. Among the synthesized compounds, one derivative with two methyl moieties at the ortho-position of the phenyl ring (compound 7f ) exhibited the highest anti-proliferative activity with an IC50 value of 16.782 µg/mL nih.gov. Another study focusing on 5-pyridinyl-1,2,4-triazole derivatives identified two compounds, 3c and 3d , as potent antiproliferative agents against both HepG2 and Hep3B liver cancer cells, with IC50 values in the range of 2.88 to 4.83 μM escholarship.org.

The antiproliferative effects of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were demonstrated in human tumor cell lines K-562, A549, and PC-3 nih.gov. Specifically, compound 19 exhibited an IC50 value of 7.90 μM against A549 cells nih.gov. Furthermore, coumarin-triazole hybrids have also been screened for their cytotoxic activity, with all tested hybrids showing potent activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM nih.gov.

A series of new 1,2,3-triazole-based glycosides were evaluated for their cytotoxic activities against human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines nih.gov. The results indicated that several of these derivatives had potent activity, with some showing IC50 values comparable to the reference drug doxorubicin against MCF-7 cells nih.gov. Another study on 1,2,3-triazole-chalcone conjugates found that the leukemia cancer cell lines were the most sensitive to the new molecules, with four derivatives showing excellent anticancer activity in RPMI-8226 cells at low micromolar concentrations nih.gov.

Interactive Data Table: Cytotoxicity of Triazole Acetamide Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value | Reference |

| N-arylated 5-aryl-1,2,4-triazole-coupled acetamide (7f) | HepG2 | 16.782 µg/mL | nih.gov |

| 5-pyridinyl-1,2,4-triazole derivative (3d) | HepG2 | 2.88-4.83 μM | escholarship.org |

| 2-(4H-1,2,4-triazole-3-ylthio)acetamide (19) | A549 | 7.90 μM | nih.gov |

| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 | 2.66-10.08 μM | nih.gov |

| 1,2,3-triazole-chalcone conjugate (11e) | RPMI-8226 (Leukemia) | 3.17 µM | nih.gov |

A key mechanism through which triazole acetamide derivatives exert their anticancer effects is the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, selected 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were found to significantly increase caspase-3 activity in a dose-dependent manner, a key executor of apoptosis nih.gov.

Further investigation into the apoptotic pathway revealed that a potent 5-pyridinyl-1,2,4-triazole derivative, compound 3d , induced apoptosis by causing dissipation and dispersion of cellular integrity, leading to an increase in both early and late apoptotic cells escholarship.org. Similarly, a 1,2,3-triazole-chalcone conjugate, compound 11e , was found to induce apoptosis by upregulating the pro-apoptotic protein BAX and caspases-3 and -9 nih.gov.

In addition to inducing apoptosis, these compounds can also modulate the cell cycle, leading to arrest at specific phases and thereby inhibiting cell proliferation. The 1,2,3-triazole-chalcone conjugate 11e was shown to arrest the cell cycle at the S phase nih.gov. Another study on piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated their ability to induce cell cycle arrest in the S-phase in Candida auris who.int. The antiproliferative activity of a phosphomolybdate-based hybrid solid was found to be mediated by the arrest of A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle rsc.org.

The anticancer activity of triazole acetamide derivatives is also attributed to their ability to interact with and inhibit key biological targets involved in cancer cell signaling and survival. One such target is the c-kit tyrosine kinase, a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers mdpi.comnih.gov. Molecular docking studies have shown that N-arylated 1,2,4-triazole-coupled acetamide derivatives exhibit excellent binding affinities to c-kit tyrosine kinase nih.gov. The inhibition of c-Kit by tyrosine kinase inhibitors can lead to a down-regulation of its expression and an acceleration of cell differentiation plos.org.

Another critical signaling pathway in cancer is the PI3K/Akt pathway, which is central to cell survival and proliferation. Certain 5-pyridinyl-1,2,4-triazole derivatives have been shown to inhibit pro-survival pathways by decreasing the phosphorylation levels of PI3K and Akt proteins escholarship.org. This inhibition is a direct consequence of their ability to inhibit Focal Adhesion Kinase (FAK), an upstream regulator of the PI3K/Akt pathway escholarship.org.

A novel and specific mechanism of action for certain triazole derivatives is the inhibition of the protein-protein interaction between Annexin A2 and S100A10 nih.govnih.govscienceopen.com. The Annexin A2-S100A10 complex (also known as AIIt) is implicated in various cancer-related processes, including angiogenesis and tumor cell metastasis scienceopen.commdpi.comresearchgate.net. Therefore, disrupting this interaction presents a promising therapeutic strategy.

Through virtual screening and subsequent biochemical assays, substituted 1,2,4-triazole (B32235) analogues have been identified as genuine inhibitors of the S100A10-Annexin A2 interaction nih.gov. Structure-activity relationship studies have revealed that hydrophobic features at the N4-position of the 1,2,4-triazole ring and an acetamide side chain contribute significantly to the binding and inhibitory activity nih.gov. Further optimization of a cluster of trisubstituted 1,2,4-triazole compounds led to the development of inhibitors with improved potency, capable of disrupting the native complex between Annexin A2 and S100A10 nih.govscienceopen.comherts.ac.uknih.gov.

Antimicrobial Activities

In addition to their anticancer properties, triazole acetamide derivatives have emerged as a significant class of antimicrobial agents. Their broad-spectrum activity against various pathogenic microorganisms, including both bacteria and fungi, highlights their versatility and potential for development into new anti-infective drugs.

Derivatives of 1,2,4-triazole have demonstrated considerable efficacy against a wide range of bacterial species, encompassing both Gram-positive and Gram-negative strains. For instance, a series of novel 1,2,4-triazole derivatives containing a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group exhibited good to excellent antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo) rsc.orgresearchgate.net. Several of these compounds had EC50 values significantly lower than the control agent Bismerthiazol rsc.orgresearchgate.net.

In another study, clinafloxacin-triazole hybrids displayed high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL nih.govresearchgate.net. Some of these hybrids showed strong activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The antibacterial potential of novel acetamide derivatives of 2-mercaptobenzothiazole has also been investigated, with some compounds exhibiting significant activity comparable to the standard drug levofloxacin nih.gov.

The structural features of these molecules play a crucial role in their antibacterial activity. For example, the attachment of substituted benzyl groups through a triazole ring has been shown to increase antibacterial efficacy acs.org. It is generally observed that many triazole derivatives show higher activity against Gram-positive bacteria compared to Gram-negative bacteria ijpsjournal.comresearchgate.net.

Interactive Data Table: Antibacterial Activity of Triazole Acetamide Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/EC50) | Reference |

| 1,2,4-triazole-quinazolinylpiperidinyl-acetamide hybrid (7e) | Xanthomonas oryzae pv. oryzae | EC50: 34.5 µg/mL | rsc.orgresearchgate.net |

| Clinafloxacin-1,2,4-triazole hybrid (14a) | MRSA | MIC: 0.25-32 µg/mL | nih.govresearchgate.net |

| 3,4-dichlorobenzyl triazole-3-thione (44) | S. aureus, E. coli, P. aeruginosa | MIC: 1-4 µg/mL | nih.gov |

| 2-mercaptobenzothiazole-acetamide derivative (2i) | Gram-positive & Gram-negative | Comparable to Levofloxacin | nih.gov |

Antifungal Efficacy

Derivatives of 1,2,3-triazole are recognized for their potent antifungal properties, a trait that extends to its acetamide derivatives. Research into N-phenylacetamide-incorporated 1,2,3-triazoles has demonstrated significant in vitro activity against various fungal strains. Some of these compounds have exhibited potency equivalent to or greater than standard antifungal drugs nih.gov. The 1,2,3-triazole scaffold is a key structural motif in several clinically used antifungal agents, and the incorporation of an acetamide side chain appears to be a viable strategy for the development of new antifungal candidates nih.gov. The broad-spectrum activity of azole drugs against a majority of yeasts and filamentous fungi underscores the therapeutic potential of this class of compounds nih.gov.

| Compound Type | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| N-phenylacetamide-incorporated 1,2,3-triazoles | Five fungal strains | Some compounds displayed equivalent or greater potency than the standard drug. | nih.gov |

| 1,2,3-Triazole phenylhydrazone derivatives | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici | Compound 5p exhibited significant anti-phytopathogenic activity with EC50 values ranging from 0.18 to 2.28 µg/mL. | rsc.org |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum, Candida albicans, Aspergillus niger | Strong antifungal effects against M. gypseum, superior or comparable to ketoconazole. No activity against C. albicans or A. niger. | nih.gov |

Antiviral Properties

The triazole nucleus is a crucial pharmacophore in a number of antiviral drugs benthamscience.com. While direct studies on the antiviral activity of 2-(2H-1,2,3-triazol-4-yl)acetamide are limited, research on analogous structures provides valuable insights. For instance, acetamide-substituted analogs of doravirine, a non-nucleoside reverse transcriptase inhibitor containing a 1,2,4-triazole ring, have demonstrated inhibitory properties against HIV-1 bohrium.com. This suggests that the acetamide moiety can contribute favorably to the antiviral activity of triazole compounds. Furthermore, various 1,2,3-triazole derivatives have been investigated and shown to be effective against a range of viruses, including coronaviruses and influenza viruses benthamscience.comnih.gov. The ability of the triazole ring to act as a bioisostere for amide, ester, or carboxyl groups, combined with its metabolic stability, makes it an attractive scaffold for the design of novel antiviral agents bohrium.comnuft.edu.ua.

Antitubercular Potential

The emergence of multidrug-resistant tuberculosis has necessitated the development of new therapeutic agents. The 1,2,3-triazole scaffold has been extensively explored for this purpose rsc.orgresearchgate.netnih.gov. Studies on a series of 1,4-substituted-1,2,3-triazoles have identified several compounds with promising activity against Mycobacterium tuberculosis H37Rv, with some exhibiting minimum inhibitory concentration (MIC) values below 10 µg/mL nih.gov. The incorporation of an N-phenylacetamide moiety into the 1,2,3-triazole structure has also been investigated, with some derivatives showing notable antitubercular activity nih.gov. These findings highlight the potential of 1,2,3-triazole acetamides as a promising class of compounds for further development into effective antitubercular drugs nih.govrsc.orgniscpr.res.in.

| Compound Series | Target Organism | Noteworthy Activity | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivatives | Mycobacterium tuberculosis H37Ra | Several derivatives showed MIC values between 5.8-29.9 µg/mL. | rsc.org |

| N-phenylacetamide-incorporated 1,2,3-triazoles | Mycobacterium tuberculosis H37Rv | Evaluated for antitubercular activity. | nih.gov |

| 1,4-Substituted-1,2,3-triazoles | Mycobacterium tuberculosis H37Rv | Six compounds had MIC values <10 µg/mL with total selectivity. | researchgate.net |

Mechanisms of Action (e.g., Quorum Sensing Inhibition)

One of the intriguing mechanisms of action for triazole derivatives is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation nih.govnih.gov. A study on 1,2,3-triazole based 2-aminobenzimidazoles, which feature an acetamide linker, revealed significant QS inhibitory activity in Pseudomonas aeruginosa nih.gov. Specifically, the compound N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide demonstrated potent inhibition at micromolar concentrations nih.gov. This indicates that the 1,2,3-triazole acetamide scaffold can effectively interfere with bacterial signaling pathways, offering a non-bactericidal approach to combatting bacterial infections nih.gov.

Anticonvulsant Activity

The triazole ring is a well-established pharmacophore in the design of anticonvulsant agents. Research has shown that N-phenylacetamide and N-phenylpropanamide derivatives bearing a 1,2,4-triazole moiety possess significant anticonvulsant properties in preclinical models nih.gov. One of the most active compounds identified in a study was 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide, which provided 87.5% protection against electroshock-induced seizures in mice nih.gov. This highlights the potential of the triazole-acetamide linkage in developing new therapies for epilepsy. The structural features of these compounds are consistent with the pharmacophoric requirements for anticonvulsant activity, suggesting a promising avenue for further investigation.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,3-triazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities. A study on 4,5-Dihydro-1H-1,2,3-Triazoles derived from 2-azido-N-phenyl acetamide demonstrated reasonable anti-inflammatory activity rasayanjournal.co.in. The 1,2,3-triazole moiety, when incorporated into various molecular scaffolds, has been shown to modulate inflammatory pathways. Similarly, several 1,2,4-triazole derivatives have been reported to exhibit both anti-inflammatory and analgesic effects in animal models nih.govjmpas.comcrpsonline.com. These findings suggest that the 1,2,3-triazole acetamide core could be a valuable template for the design of new non-steroidal anti-inflammatory drugs (NSAIDs) with potential analgesic properties.

Enzyme Inhibition and Activation Studies (e.g., Serum Paraoxonase-1 (PON1) activators, SARS-CoV-2 main protease inhibitors)

A comprehensive search of scientific databases yielded no studies specifically investigating the activity of 2-(2H-triazol-4-yl)acetamide as either an activator of Serum Paraoxonase-1 (PON1) or as an inhibitor of the SARS-CoV-2 main protease.

However, related research on other triazole derivatives provides a context for why such investigations might be warranted. For instance, a study on a series of 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives showed potential as PON1 activators. These compounds, while structurally different due to the 1,2,4-triazole isomer and the presence of a thioether linkage, suggest that the triazole-acetamide scaffold could be a starting point for designing PON1 modulators.

In the context of SARS-CoV-2, various complex molecules incorporating 1,2,3-triazole and 1,2,4-triazole rings have been explored as inhibitors of the main protease. One study on phenylpyrazolone-1,2,3-triazole hybrids noted that the inclusion of an acetamide linker positively influenced the inhibitory activity. nih.gov This finding suggests that simpler structures like This compound could potentially serve as a fragment or a basic scaffold for developing more potent inhibitors. However, without direct experimental evidence, the inhibitory potential of this specific compound remains speculative.

Anthelmintic Activity

Similarly, there is no available research detailing the anthelmintic properties of This compound . The scientific literature does contain studies on more complex 1,2,4-triazole derivatives that exhibit anthelmintic activity. These molecules typically feature additional functional groups and larger structural motifs, which are believed to be crucial for their biological effects. The efficacy of the unadorned This compound as an anthelmintic agent has not been evaluated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituent Effects on Biological Activity

Electron-donating and electron-withdrawing groups attached to aromatic rings within these derivatives play a crucial role in modulating their biological targets. Research on aryl acetamide (B32628) triazolopyridazines demonstrated that electron-wíthdrawing groups are generally preferred over electron-donating ones for enhanced potency against the parasite Cryptosporidium. nih.gov Specifically, the introduction of fluorine atoms has a remarkable positive impact on the activity. nih.gov One of the most potent compounds from this study, SLU-10482, which features fluorine substituents, exhibited an EC50 value of 0.07 μM. nih.gov Similarly, studies on other 1,2,4-triazole (B32235) derivatives have shown that the presence of substituents like nitro (NO2) or chloro (Cl) groups on an aromatic ring can affect the molecule's ability to bind to biological targets such as enzymes or DNA. mdpi.com

In the context of anticancer activity, the substitution pattern on phenyl rings is a key determinant of cytotoxicity. A study on indole (B1671886)–1,2,4-triazol-based N-phenyl acetamide hybrids revealed that a 3,4-dichlorophenyl moiety resulted in excellent cytotoxicity against the Hep-G2 liver cancer cell line, comparable to the standard drug doxorubicin. researchgate.net Another series of novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety was evaluated for antitumor activity. The results indicated that different electron-withdrawing and donating groups on the benzene (B151609) moieties influenced the cytotoxicity, with compound HB5 showing the lowest IC50 against Hep G2 cancer cells. pensoft.net Generally, the presence of electron-donating groups such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) has been found to enhance the antimicrobial and antitumor activity of 1,2,4-triazole-3-thione derivatives. mdpi.com

The following table summarizes the effect of different substituents on the biological activity of various 1,2,4-triazole acetamide-related scaffolds.

| Scaffold/Derivative Series | Substituent | Position | Effect on Biological Activity | Reference |

| Aryl Acetamide Triazolopyridazines | Electron-withdrawing groups | Aryl "tail" group | Preferred over electron-donating groups | nih.gov |

| Aryl Acetamide Triazolopyridazines | Fluorine | Aryl "tail" group | Remarkable increase in potency | nih.gov |

| Indole-1,2,4-triazol-N-phenyl acetamide | 3,4-dichloro | Phenyl ring | Excellent anti-Hep-G2 cancer efficacy | researchgate.net |

| 1,2,4-triazole-3-thiones | -OH, -OCH3 (electron-donating) | General | Enhances antimicrobial and antitumor activity | mdpi.com |

| 1,2,4-triazole-3-thiones | -NO2, -Cl (electron-withdrawing) | Aromatic ring | Affects binding to biological targets | mdpi.com |

Impact of Triazole Isomerism (1,2,3- vs. 1,2,4-triazole) on Activity Profiles

The isomeric form of the triazole ring—either the 1,2,3- or 1,2,4-isomer—is a critical determinant of the pharmacological profile of acetamide derivatives. nih.gov These isomers, while both being five-membered heterocyclic rings with three nitrogen atoms, have different arrangements of these atoms, which significantly alters their electronic properties, hydrogen bonding capacity, and spatial orientation. researchgate.netresearchgate.net These differences, in turn, affect how the molecule interacts with its biological target.

In the development of aromatase inhibitors for cancer therapy, the 1,2,4-triazole moiety has proven to be particularly effective. For instance, the well-known drugs Letrozole (B1683767) and Anastrozole feature the 1,2,4-triazole ring, which is crucial for their inhibitory action. mdpi.com Research comparing a 2-phenyl indole scaffold substituted with either a 1,2,4-triazole or an imidazole (B134444) ring found that the triazole-containing compound had superior anti-aromatase activity. mdpi.com This highlights the specific structural and electronic contributions of the 1,2,4-triazole isomer that are essential for potent inhibition.

Further studies have explored hybrid molecules containing both 1,2,3- and 1,2,4-triazole rings to leverage the properties of each. A novel series of such hybrids was designed as antiproliferative agents targeting aromatase. mdpi.com Within this series, compounds 6a and 6b emerged as the most potent aromatase inhibitors, with IC50 values of 0.12 µM and 0.09 µM, respectively. These values indicated significantly higher potency than the reference drug Ketoconazole (IC50 = 2.6 µM), though less than Letrozole (IC50 = 0.002 µM). mdpi.com The success of these hybrid structures suggests that the strategic placement of different triazole isomers can lead to compounds with desirable activity profiles.

The table below illustrates the comparative activity of different azole-containing compounds as aromatase inhibitors.

| Compound | Azole Moiety | Target | Activity (IC50) | Reference |

| Compound I (Kang et al.) | 1,2,4-Triazole | Aromatase | 0.014 µM | mdpi.com |

| Compound I Analog (Kang et al.) | Imidazole | Aromatase | Less potent than triazole version | mdpi.com |

| Hybrid Compound 6a | 1,2,3-Triazole & 1,2,4-Triazole | Aromatase | 0.12 µM | mdpi.com |

| Hybrid Compound 6b | 1,2,3-Triazole & 1,2,4-Triazole | Aromatase | 0.09 µM | mdpi.com |

| Letrozole (Reference) | 1,2,4-Triazole | Aromatase | 0.002 µM | mdpi.com |

| Ketoconazole (Reference) | Imidazole | Aromatase | 2.6 µM | mdpi.com |

Conformational Analysis and Molecular Flexibility in Relation to Activity

The three-dimensional structure and flexibility of 2-(2H-triazol-4-yl)acetamide and its derivatives are pivotal to their biological activity. Conformational analysis, which examines the spatial arrangement of atoms in a molecule, helps to understand how these compounds interact with their respective biological targets, such as enzymes or receptors. researchgate.net

The activity of triazole-based compounds is often dependent on their ability to adopt a specific, low-energy conformation that is complementary to the binding site of a target protein. researchgate.net For flexible molecules, understanding the preferred conformations in solid, solution, and gaseous states is crucial. researchgate.net Studies on flexible triazole-based molecules have utilized X-ray crystallography for solid-state analysis and theoretical calculations for the gaseous state to determine the most stable conformations. These stable structures are often stabilized by various intra- and intermolecular interactions, including C-H···O, C-H···N, C-H···π, and π···π interactions. researchgate.net

In the context of drug design, restricting the conformational flexibility of a molecule can lead to increased potency and selectivity. A series of new, conformationally restricted triazole derivatives were designed as antifungal agents. nih.gov By incorporating a benzylpiperidin-4-yl methyl amino side chain, the molecules' flexibility was reduced. Molecular docking studies of these compounds with the target enzyme, CYP51, revealed that they bind primarily through hydrophobic and van der Waals interactions. nih.gov This restricted conformation likely pre-organizes the molecule for optimal binding, leading to enhanced antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. nih.gov

The relationship between molecular flexibility and activity underscores the importance of designing molecules that can either readily adopt the required bioactive conformation or are constrained to it, thereby minimizing the entropic penalty upon binding to a receptor. researchgate.netnih.gov

Emerging Applications and Novel Properties of 2 2h Triazol 4 Yl Acetamide Derivatives

Application as Ligands in Coordination Chemistry

The 2-(2H-triazol-4-yl)acetamide framework and its derivatives have emerged as versatile ligands in coordination chemistry. The triazole ring, with its three adjacent sp²-hybridized nitrogen atoms, offers multiple potential coordination sites, making it an effective building block for constructing metal-organic complexes. arabjchem.orgchemijournal.com These nitrogen atoms possess distinct electro-donating properties and can act as bridging ligands between multiple metal centers. arabjchem.org

Research has demonstrated that metal coordination in these types of ligands often occurs through a nitrogen atom of the triazole ring and another donor atom from a substituent, such as the oxygen of a hydroxyl or acetamide (B32628) group. arabjchem.orgajphs.com This chelation results in the formation of stable coordination compounds with various transition metals. For instance, novel coordination compounds of a 1,2,3-triazole derivative, 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol (TTM), with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. arabjchem.orgajphs.com In these complexes, the metal ions are coordinated by the nitrogen of the triazole ring and the terminal hydroxyl group, typically resulting in an octahedral geometry with a 2:1 ligand-to-metal ratio. arabjchem.org

Similarly, pyrazole-acetamide ligands have been used to create mononuclear coordination complexes with metals like Cadmium(II) and Copper(II). nih.gov The resulting crystal structures often reveal complex supramolecular architectures stabilized by various hydrogen bonding interactions. nih.gov The specific coordination mode of the triazole ligand can be influenced by the nature of the metal ion and the other ligands present in the coordination sphere. The polyfunctional nature of molecules like 4-amino-1,2,4-triazole (B31798) allows for various coordination modes, leading to a large number of coordination polymers where the ligand bridges two metal centers. researchgate.net The ability of the triazole-acetamide scaffold to form stable complexes with a range of metal ions highlights its potential in the design of new materials with interesting structural and physical properties. rsc.org

Use as Intermediates in the Synthesis of Complex Organic Molecules

The this compound scaffold is a valuable intermediate in the synthesis of more complex, biologically relevant molecules. nih.govtubitak.gov.tr Its structural features—a stable aromatic triazole ring coupled with a reactive acetamide side chain—allow for a variety of chemical modifications. A common synthetic strategy involves the Huisgen 1,3-dipolar cycloaddition, or "click chemistry," to form the 1,4-disubstituted 1,2,3-triazole core. nih.govnih.gov This reaction, typically between an azide (B81097) and a terminal alkyne, is highly efficient and regioselective, providing a reliable method for constructing the initial scaffold. nih.govnih.gov

Once formed, the acetamide portion of the molecule serves as a handle for further functionalization. For example, a new series of acetamide derivatives containing a 1,2,4-triazole (B32235) ring were synthesized by reacting an intermediate triazole with various N-aryl/aralkyl-2-bromoacetamides. tubitak.gov.trresearchgate.net This approach allows for the introduction of diverse substituents, leading to libraries of compounds with varied electronic and steric properties. nih.gov

In another example, structural hybrids of 1,2,4-triazole and acetamides were created by chemically modifying 2-(4-isobutylphenyl)propanoic acid. The process involved converting the carboxylic acid into a triazole ring, which was then coupled with different electrophiles to produce the final target compounds in good yields. nih.gov Similarly, the synthesis of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives begins with the formation of the triazole ring from 3-bromobenzohydrazide, which is then used as an intermediate for coupling with various electrophiles. researchgate.netnih.gov These multi-step syntheses demonstrate the utility of the triazole-acetamide core as a foundational building block for creating a wide array of complex organic molecules. mdpi.comnih.gov

Exploration of Nonlinear Optical (NLO) Properties

Derivatives of the triazole-acetamide scaffold have garnered significant interest for their potential applications in nonlinear optics (NLO). ijcrt.org Organic NLO materials are crucial for the development of photonics and optoelectronics, and molecules with a high second-order NLO response are particularly important. ijcrt.org The NLO properties of organic compounds are often associated with extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, which can lead to a non-centrosymmetric electronic structure. ijcrt.org

Theoretical and experimental studies on triazole derivatives have shown that they can exhibit significant NLO responses. Density Functional Theory (DFT) is a common computational method used to investigate the geometrical parameters, frontier molecular orbital (HOMO-LUMO) energies, and NLO properties of these compounds. researchgate.netnih.gov Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively).

For instance, a study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide revealed that one compound, designated 7c, exhibited a significant first hyperpolarizability (β) of 6.317 x 10⁻³⁰ esu and a second hyperpolarizability (γ) of 4.314 x 10⁻³⁵ esu. researchgate.net These values indicate a promising NLO response, making such compounds potential candidates for the fabrication of optoelectronic materials. researchgate.net Another computational study on a julolidine-based triazole derivative (QTM) calculated a hyperpolarizability (β) value of 4.688 × 10⁻³⁰ esu, which is six times higher than that of the standard NLO material, urea. ijcrt.org Such findings suggest that the triazole scaffold, when appropriately functionalized, can be an excellent core for developing new NLO-active materials. rsc.orgresearchgate.net

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |

|---|---|---|---|---|

| Compound 7c (N-substituted 1,2,4-triazole derivative) | Not Reported | 4.195 x 10⁻²³ | 6.317 x 10⁻³⁰ | researchgate.net |

| QTM ((E)-1-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine) | 7.2938 | 19.54 x 10⁻²³ | 4.688 x 10⁻³⁰ | ijcrt.org |

Development of Novel Catalytic Systems Utilizing Triazole-Acetamide Scaffolds

Triazole-acetamide scaffolds are being explored not only as synthetic targets but also as key components in the design of novel catalytic systems. ijsdr.org The nitrogen atoms in the triazole ring can coordinate with metal ions, making them suitable ligands for creating metal-based catalysts. mdpi.com These catalysts can be either homogeneous or heterogeneous, with the latter offering advantages in terms of recyclability and ease of separation. nih.gov

One area of application is in "click chemistry" itself, where copper-ligated systems are often used to catalyze the azide-alkyne cycloaddition (CuAAC) reaction to produce 1,2,3-triazoles. nih.gov Researchers have developed novel heterogeneous catalysts where copper ions are immobilized on supports functionalized with triazole-containing ligands. For example, a multifunctional copper photocatalyst was shown to be effective in synthesizing 1,2,3-triazoles N-acetamide derivatives under benign and ambient conditions. rsc.org

Beyond cycloaddition reactions, triazole-based catalytic systems have been applied to other organic transformations. A heterogeneous Ru(II)-1,2,3-triazole catalyst supported on SBA-15 has been successfully used for the hydrogen transfer reaction of various carbonyl compounds, producing the corresponding alcohols with excellent catalytic activity. huji.ac.il This catalyst also demonstrated unusual selectivity in the multicomponent click cycloaddition reaction. huji.ac.il The development of such systems often aligns with the principles of green chemistry, utilizing recyclable catalysts and environmentally friendly reaction conditions, such as aqueous media. ijsdr.org The versatility of the triazole scaffold allows for the rational design of catalysts tailored for specific chemical transformations, opening avenues for developing more efficient and sustainable synthetic methods. nih.gov

Future Perspectives and Research Directions for 2 2h 1,2,3 Triazol 4 Yl Acetamide